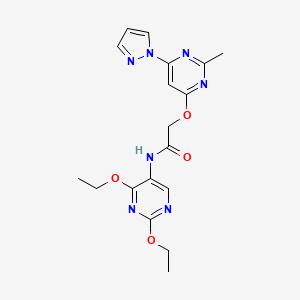

N-(2,4-diethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Beschreibung

N-(2,4-Diethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with diethoxy groups at the 2- and 4-positions and a pyrazole moiety at the 6-position of the second pyrimidine ring. This compound’s structure integrates dual pyrimidine scaffolds connected via an ether linkage, a design strategy commonly employed to enhance molecular rigidity and target-binding specificity in medicinal chemistry .

Eigenschaften

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4/c1-4-27-17-13(10-19-18(24-17)28-5-2)23-15(26)11-29-16-9-14(21-12(3)22-16)25-8-6-7-20-25/h6-10H,4-5,11H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEIOVNNZZIICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related acetamide derivatives:

Table 1: Key Structural Features and Implications

Electronic and Steric Effects

- Diethoxy vs.

- Pyrazole vs. Halogen/Hydrocarbon Substituents: The 1H-pyrazol-1-yl group introduces hydrogen-bond acceptor/donor functionality absent in halogenated (e.g., N-(5-fluoro-4-methylpyridin-2-yl)acetamide) or naphthyl-substituted analogs, which may improve target engagement in enzyme active sites .

Pharmacokinetic and Pharmacodynamic Trends

- Solubility : The diethoxy-pyrimidine scaffold likely increases aqueous solubility compared to naphthalene-containing analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) but may reduce it relative to smaller methoxy derivatives .

- Binding Affinity : The pyrimidine-pyrazole ether linkage may mimic ATP-binding motifs in kinases, a feature shared with quinazoline-based analogs (e.g., BP 27516 in ), though direct inhibitory data are lacking .

Research Findings and Limitations

Crystallographic Insights

Crystal structures of related acetamides (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) reveal planar aromatic systems stabilized by π-π stacking and hydrogen bonds .

Knowledge Gaps

No direct bioactivity or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are available for the target compound. Extrapolations from structural analogs suggest promise in kinase-targeted therapies, but experimental validation is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.